1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride
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Overview
Description
- This compound may have applications in various fields due to its unique structure.
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride: is a chemical compound with a complex name. Let’s break it down:
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, you can synthesize it through multistep organic synthesis. For example, you could start with a phthalane derivative and introduce the chlorophenyl group, followed by the addition of the trimethylamine.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing, inert atmospheres, and specific catalysts.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. It’s likely that research labs or specialized chemical companies synthesize it on a smaller scale.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products would depend on the reaction conditions, but you’d likely see derivatives with modified functional groups.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, or potential as a drug lead.
Industry: If it has unique properties, it could find applications in materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce. if it’s used in medicine, it likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds: Other phthalane derivatives, such as those with different substituents, could serve as comparisons.
Uniqueness: Highlight its specific features—perhaps its combination of a phthalane core, chlorophenyl group, and trimethylamine side chain.
Properties
CAS No. |
10565-58-9 |
---|---|
Molecular Formula |
C20H25Cl2NO |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-3,3-dimethyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-19(2)17-7-4-5-8-18(17)20(23-19,13-6-14-22-3)15-9-11-16(21)12-10-15;/h4-5,7-12,22H,6,13-14H2,1-3H3;1H |
InChI Key |
AJGPJHWDEKEBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=C(C=C3)Cl)C.Cl |
Origin of Product |
United States |
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